

# Application Notes and Protocols: Enoxacin-d8 for Pharmacokinetic Studies in Rats

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Compound of Interest		
Compound Name:	Enoxacin-d8	
Cat. No.:	B15143409	Get Quote

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#### Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections. In pharmacokinetic (PK) research, deuterated analogs of drugs, such as **Enoxacind8**, are crucial for use as internal standards in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard allows for precise and accurate quantification of the parent drug in biological matrices by correcting for variability in sample preparation and instrument response. While **Enoxacin-d8** is primarily used as an internal standard, this document outlines a comprehensive protocol for conducting a pharmacokinetic study of **Enoxacin-d8** itself in rats. This protocol is valuable for researchers interested in the absorption, distribution, metabolism, and excretion (ADME) properties of this deuterated compound.

# **Experimental Protocols**I. Animal Studies

A. Animal Model:

• Species: Sprague-Dawley rats (male, 8-10 weeks old)

Weight: 250-300 g



- Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Rats should be acclimatized for at least one week before the experiment.
- B. Drug Formulation and Administration:
- Formulation: Prepare a 1 mg/mL solution of Enoxacin-d8 in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The formulation should be sterile-filtered before administration.
- Dose: A single dose of 10 mg/kg body weight.
- Routes of Administration:
  - Intravenous (IV): Administer via the lateral tail vein.
  - Oral (PO): Administer via oral gavage.
- C. Blood Sample Collection:
- Sampling Time Points: Collect blood samples (approximately 0.25 mL) from the jugular vein or saphenous vein at the following time points post-dose:
  - IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
  - o Oral Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours.
- Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
  Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
  Store the plasma samples at -80°C until analysis.

#### II. Bioanalytical Method: LC-MS/MS

- A. Sample Preparation (Protein Precipitation):
- Thaw the plasma samples on ice.



- To a 50  $\mu$ L aliquot of plasma, add 150  $\mu$ L of acetonitrile containing a suitable internal standard (e.g., ciprofloxacin).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5-10 μL) into the LC-MS/MS system.
- B. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
  (B).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions: Monitor the specific mass-to-charge ratio (m/z) transitions for Enoxacind8 and the internal standard.

### **Data Presentation**

The following tables summarize the key pharmacokinetic parameters that would be determined from the study.

Table 1: Pharmacokinetic Parameters of **Enoxacin-d8** in Rats following Intravenous Administration (10 mg/kg)



Parameter	Unit	Value
Co	ng/mL	[Insert Value]
AUC <sub>0</sub> -t	ng <i>h/mL</i>	[Insert Value]
AUC₀-∞	ngh/mL	[Insert Value]
t <sub>1</sub> / <sub>2</sub>	h	[Insert Value]
CL	L/h/kg	[Insert Value]
Vd	L/kg	[Insert Value]

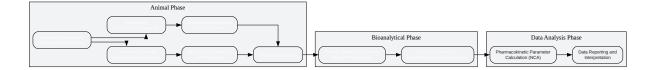
Table 2: Pharmacokinetic Parameters of **Enoxacin-d8** in Rats following Oral Administration (10 mg/kg)

Parameter	Unit	Value
Cmax	ng/mL	[Insert Value]
Tmax	h	[Insert Value]
AUC <sub>0</sub> -t	ng <i>h/mL</i>	[Insert Value]
AUC₀-∞	ngh/mL	[Insert Value]
t <sub>1</sub> / <sub>2</sub>	h	[Insert Value]
F (%)	%	[Insert Value]

Note:  $C_0$  = Initial plasma concentration, AUC = Area under the curve,  $t_1/2$  = Half-life, CL = Clearance, Vd = Volume of distribution, Cmax = Maximum plasma concentration, Tmax = Time to reach maximum concentration, F = Bioavailability. These values would be calculated using non-compartmental analysis of the plasma concentration-time data.

### **Mandatory Visualization**





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Caption: Workflow for a pharmacokinetic study of **Enoxacin-d8** in rats.

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